1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid
Description
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid (CAS: 1218724-36-7) is a heterocyclic compound with the molecular formula C₁₂H₁₃ClN₂O₃ and a molar mass of 268.70 g/mol . Its structure consists of a piperidine ring substituted with a carboxylic acid group at the 2-position and a 4-chloro-2-pyridinyl carbonyl moiety at the 1-position.
The carboxylic acid group provides a site for salt formation or hydrogen bonding, critical for solubility and target interactions .
Properties
IUPAC Name |
1-(4-chloropyridine-2-carbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-4-5-14-9(7-8)11(16)15-6-2-1-3-10(15)12(17)18/h4-5,7,10H,1-3,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJORBXKXXAKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Pyridinecarboxylic Acid
- Raw Materials: 2-pyridinecarboxylic acid, water, palladium on carbon (Pd/C) catalyst.
- Catalyst Loading: 0.01–0.05 weight ratio relative to 2-pyridinecarboxylic acid.
- Reaction Conditions:
- Temperature: 90–100 °C
- Pressure: 4–5 MPa hydrogen pressure
- Time: Approximately 3–4 hours
- Procedure:
The mixture is placed in a hydrogenation reactor and purged with nitrogen to remove oxygen. Hydrogen gas is introduced, and the reaction proceeds under controlled temperature and pressure. After completion, the catalyst is filtered off, and the solution is concentrated under reduced pressure to remove moisture. The crude product is precipitated by adding methanol and cooling to 0–10 °C, followed by centrifugation to isolate 2-piperidinecarboxylic acid.
Advantages of Using Pd/C Catalyst
- Lower hydrogenation pressure and temperature compared to Raney nickel catalysts.
- Reduced side reactions and catalyst passivation issues.
- Shorter reaction time and simpler waste treatment.
- Industrial scalability due to mild and safe conditions.
Preparation of 4-Chloropyridine-2-carbonyl Chloride
This intermediate is critical for the acylation step.
- Starting Material: 4-chloropyridine-2-carboxylic acid.
- Reagent: Thionyl chloride (SOCl₂), with bromine as a catalyst to improve yield and purity.
- Reaction Conditions:
- Temperature: Around 85 °C
- Time: Approximately 3–6.5 hours depending on conditions
- Catalytic Role of Bromine: Enhances the conversion efficiency of the acid to the acid chloride, reducing impurities such as dichlorinated byproducts.
Coupling Reaction to Form this compound
- Reaction Type: Acylation of the amino group of 2-piperidinecarboxylic acid with 4-chloropyridine-2-carbonyl chloride.
- Typical Conditions:
- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF)
- Base: A tertiary amine such as triethylamine to scavenge HCl
- Temperature: 0–25 °C to control reaction rate and minimize side reactions
- Workup: The reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by recrystallization to achieve high purity.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Materials | Catalyst/Conditions | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield & Purity Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of 2-pyridinecarboxylic acid | 2-pyridinecarboxylic acid, water | Pd/C (0.01–0.05 wt), H₂ gas | 90–100 | 4–5 | 3–4 | 85.26% molar yield, purity 98–102% |
| Preparation of 4-chloropyridine-2-carbonyl chloride | 4-chloropyridine-2-carboxylic acid, SOCl₂ | Bromine catalyst | ~85 | Atmospheric | 3–6.5 | High purity, reduced impurities |
| Acylation to target compound | 2-piperidinecarboxylic acid, acid chloride | Triethylamine, anhydrous solvent | 0–25 | Atmospheric | 1–3 | High purity after recrystallization |
Research Findings and Industrial Considerations
- The hydrogenation method using Pd/C is superior to Raney nickel in terms of safety, reaction conditions, and catalyst longevity.
- Bromine-catalyzed conversion of 4-chloropyridine-2-carboxylic acid to its acid chloride is industrially advantageous, yielding high-purity intermediates critical for subsequent coupling.
- The overall synthetic route is amenable to scale-up due to mild conditions, straightforward purification, and high yields.
- Avoidance of harsh bases like potassium hydroxide during hydrogenation reduces downstream neutralization steps and waste treatment complexity.
Chemical Reactions Analysis
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorinated pyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The chlorinated pyridine ring and piperidine carboxylic acid moiety play crucial roles in its binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism
- 1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid (CAS: 1154331-74-4)
- Molecular Formula : C₁₂H₁₃ClN₂O₃ (identical to the target compound).
- Key Difference : The carboxylic acid group is at the 3-position of the piperidine ring instead of the 2-position.
- Implications : Positional isomerism may alter conformational flexibility and intermolecular interactions. For example, the 2-position carboxylic acid in the target compound could enable better hydrogen bonding with biological targets compared to the 3-position isomer .
Substituent Variations
- 1-[(2,2,2-Trichloroethoxy)carbonyl]-2-piperidinecarboxylic acid (CAS: 347386-19-0) Molecular Formula: C₉H₁₂Cl₃NO₄. Key Difference: The pyridinyl group is replaced with a trichloroethoxy carbonyl substituent. Implications: The trichloroethoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Chlorine atoms could increase metabolic stability .
1-[(4-Chloro-1H-pyrrol-2-yl)carbonyl]pyrrolidine-2-carboxylic acid
- Molecular Formula : C₁₀H₁₁ClN₂O₃.
- Key Differences :
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Aromatic Group : 4-Chloro-pyrrole vs. 4-chloro-pyridine.
Stereochemical Variants
- (R)- and (S)-2-Piperidinecarboxylic Acid Hydrochlorides
- Key Difference : Enantiomers differing in stereochemistry at the 2-position.
- Implications : Stereochemistry significantly impacts pharmacological activity. For instance, Argatroban (a thrombin inhibitor) uses a 2-piperidinecarboxylic acid core with specific R/S configurations to optimize binding to thrombin’s active site .
Data Tables
Table 1: Key Compounds and Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| 1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid | 1218724-36-7 | C₁₂H₁₃ClN₂O₃ | 268.70 | 2-position carboxylic acid |
| 1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid | 1154331-74-4 | C₁₂H₁₃ClN₂O₃ | 268.70 | 3-position carboxylic acid |
| 1-[(2,2,2-Trichloroethoxy)carbonyl]-2-piperidinecarboxylic acid | 347386-19-0 | C₉H₁₂Cl₃NO₄ | 304.55 | Trichloroethoxy substituent |
| Argatroban | 74863-84-6 | C₂₃H₃₆N₆O₅S | 508.63 | Thrombin inhibitor; stereochemical complexity |
Biological Activity
Overview
1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid, with the molecular formula C₁₂H₁₃ClN₂O₃, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a chlorinated pyridine ring and a piperidine carboxylic acid moiety, which contribute to its unique properties and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 1-(4-chloropyridine-2-carbonyl)piperidine-2-carboxylic acid |
| CAS Number | 1218724-36-7 |
| Molecular Formula | C₁₂H₁₃ClN₂O₃ |
| InChI Key | OUJORBXKXXAKNT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in various biochemical pathways. The chlorinated pyridine ring enhances its lipophilicity, facilitating membrane permeability and interaction with target sites. This compound has been investigated for its potential as an antimicrobial and anticancer agent, with studies indicating it may modulate target protein functions through competitive inhibition or allosteric modulation.
Anticancer Properties
The anticancer potential of this compound is supported by its structural characteristics that allow for interaction with cancer-related pathways. Preliminary studies suggest that compounds with similar piperidine structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific effects of this compound on cancer cell lines require further investigation, but the existing literature indicates a favorable profile for further research.
Case Studies and Research Findings
- Inhibition of Adhesion Molecules : A related study focused on piperidine carboxylic acid derivatives indicated their ability to inhibit the upregulation of adhesion molecules such as ICAM-1, which is crucial in inflammatory responses. This suggests a potential for anti-inflammatory applications alongside antimicrobial effects .
- Antiviral Activity : In a broader context, compounds from the same class have been explored for antiviral activity against influenza viruses. While specific data on this compound's antiviral efficacy are scarce, related structures have demonstrated moderate activity against viral replication, suggesting potential avenues for exploration .
- In Vitro Studies : Research into similar piperidine derivatives has shown promising results in vitro regarding their cytotoxic effects on various cancer cell lines. For example, some derivatives exhibited half-maximal inhibitory concentration (IC50) values below 1 mM against specific cancer types, indicating strong potential for therapeutic applications .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and hydrolysis. For example, hydrolysis of ester precursors under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) ensures carboxylate group formation . Catalysts like palladium acetate and tert-butyl XPhos may be used for coupling reactions in inert atmospheres . Purification via recrystallization or column chromatography is critical to achieve >95% purity. Monitoring reaction progress using TLC or HPLC ensures intermediate stability and minimizes side products.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography (using SHELX or ORTEP software) provides definitive structural confirmation, including bond lengths and angles .
- NMR spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry, with piperidine and pyridine protons appearing as distinct multiplet regions.
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns.
- HPLC with UV detection ensures purity by quantifying residual solvents or unreacted intermediates .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from intermediates like hydrochloric acid or chlorinated solvents .
- Work in a fume hood to avoid inhalation of volatile reagents (e.g., DMF, toluene).
- Store the compound in a cool, dry environment away from oxidizers. For spills, neutralize acids with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT) calculations) to resolve ambiguities in peak assignments.
- Crystallographic refinement : Use SHELXL to refine X-ray data iteratively, adjusting thermal parameters and occupancy rates to resolve disorder in the piperidine ring .
- Isotopic labeling : Introduce deuterium or ¹³C labels to track specific protons/carbons in complex splitting patterns .
Q. What strategies optimize the stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
- Chiral auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to stabilize transition states and enforce desired stereochemistry .
- Microwave-assisted synthesis : Enhances enantiomeric excess by accelerating reaction kinetics and reducing racemization (e.g., 150°C for 1.5 hours under sealed conditions) .
- Asymmetric catalysis : Use Pd-based catalysts with chiral ligands (e.g., XPhos) for selective C–N bond formation in the piperidine ring .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived SMILES strings and AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine and piperidine moieties.
- Transition state modeling : Use Gaussian or ORCA software to model activation energies for proposed reaction pathways (e.g., acyl transfer or ring-opening) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer, reducing epimerization during ester hydrolysis .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and enantiomeric excess during recrystallization .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect chiral impurities in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
